molecular formula C8H15F2N B2437657 (2S)-2-(2,2-Difluorocyclopentyl)propan-1-amine CAS No. 2248220-03-1

(2S)-2-(2,2-Difluorocyclopentyl)propan-1-amine

Cat. No.: B2437657
CAS No.: 2248220-03-1
M. Wt: 163.212
InChI Key: ZBNJOSGVCKNFTL-ULUSZKPHSA-N
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Description

(2S)-2-(2,2-Difluorocyclopentyl)propan-1-amine is a chiral amine compound characterized by the presence of a difluorocyclopentyl group attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2,2-Difluorocyclopentyl)propan-1-amine typically involves the following steps:

    Formation of the Difluorocyclopentyl Intermediate: The difluorocyclopentyl group can be synthesized through a series of fluorination reactions starting from cyclopentane derivatives.

    Coupling with Propan-1-amine: The difluorocyclopentyl intermediate is then coupled with a suitable propan-1-amine precursor under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and coupling reactions, utilizing advanced catalytic systems and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2,2-Difluorocyclopentyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The difluorocyclopentyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium azide and thiols can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Various amine derivatives.

    Substitution: Substituted difluorocyclopentyl derivatives.

Scientific Research Applications

(2S)-2-(2,2-Difluorocyclopentyl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-(2,2-Difluorocyclopentyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclopentyl group may enhance binding affinity and selectivity, leading to modulation of biological pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2,2-Difluorocyclopentyl)methanamine
  • (2,2-Difluorocyclopropyl)methanamine
  • (2,2-Difluoroethyl)amine

Uniqueness

(2S)-2-(2,2-Difluorocyclopentyl)propan-1-amine is unique due to its specific stereochemistry and the presence of the difluorocyclopentyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(2S)-2-(2,2-difluorocyclopentyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2N/c1-6(5-11)7-3-2-4-8(7,9)10/h6-7H,2-5,11H2,1H3/t6-,7?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNJOSGVCKNFTL-ULUSZKPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CCCC1(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1CCCC1(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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